molecular formula C21H28N4O3 B10985612 3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one

3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B10985612
M. Wt: 384.5 g/mol
InChI Key: HPTGZYZNFSRBJP-UHFFFAOYSA-N
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Description

3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-1,3-diazaspiro[44]non-1-en-4-one is a complex organic compound that features a piperazine ring, a spirocyclic structure, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-1,3-diazaspiro[4Common reagents used in these reactions include piperazine, 2,4-dimethylphenyl bromide, and various catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

3-[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C21H28N4O3/c1-15-5-6-17(16(2)13-15)23-9-11-24(12-10-23)18(26)14-25-19(27)21(22-20(25)28)7-3-4-8-21/h5-6,13H,3-4,7-12,14H2,1-2H3,(H,22,28)

InChI Key

HPTGZYZNFSRBJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4(CCCC4)NC3=O)C

Origin of Product

United States

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